2,4,5-Trichloronicotinaldehyde
Description
2,4,5-Trichloronicotinaldehyde (CAS No. 136590-83-5) is a chlorinated derivative of nicotinaldehyde, characterized by a pyridine ring substituted with three chlorine atoms at positions 2, 4, and 5, along with an aldehyde functional group at position 3. This compound is of significant interest in organic synthesis, particularly as an intermediate in agrochemical and pharmaceutical research due to the reactivity of the aldehyde group and the electron-withdrawing effects of chlorine substituents. Its structural features influence physicochemical properties such as solubility, stability, and reactivity, making it a valuable building block for heterocyclic compounds .
Properties
Molecular Formula |
C6H2Cl3NO |
|---|---|
Molecular Weight |
210.4 g/mol |
IUPAC Name |
2,4,5-trichloropyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H2Cl3NO/c7-4-1-10-6(9)3(2-11)5(4)8/h1-2H |
InChI Key |
DZJOELLDBCXMRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)C=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trichloronicotinaldehyde typically involves the chlorination of nicotinaldehyde. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane. The reaction proceeds as follows:
Nicotinaldehyde+3SOCl2→this compound+3SO2+3HCl
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves controlling the reaction temperature, using high-purity reagents, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Trichloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products:
Oxidation: 2,4,5-Trichloronicotinic acid.
Reduction: 2,4,5-Trichloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2,4,5-Trichloronicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, it is used to study the effects of chlorinated aromatic compounds on biological systems. It can be used as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: While not a drug itself, it is a precursor in the synthesis of potential therapeutic agents. Its derivatives may exhibit biological activity that can be harnessed for medicinal purposes.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloronicotinaldehyde involves its interaction with various molecular targets. The presence of chlorine atoms increases its reactivity, allowing it to participate in a range of chemical reactions. It can act as an electrophile, reacting with nucleophiles in biological systems. The exact pathways and molecular targets depend on the specific application and the environment in which it is used.
Comparison with Similar Compounds
2,3,5-Trichloroisonicotinaldehyde (CAS 251997-31-6)
- Similarity Score : 0.91
- Key Differences :
- Chlorine substituents are at positions 2, 3, and 5 (vs. 2, 4, 5 in the target compound).
- The aldehyde group in "isonicotinaldehyde" is at position 4 of the pyridine ring, whereas in this compound, it is at position 3.
- Applications may diverge in drug design due to differences in binding affinity caused by positional isomerism.
2,3,5-Trichloroisonicotinic Acid (CAS 406676-18-4)
- Similarity Score : 0.78
- Key Differences :
- Replaces the aldehyde group with a carboxylic acid functional group.
- Chlorine positions remain at 2, 3, and 5.
- Implications: The carboxylic acid group introduces higher polarity, increasing water solubility but reducing compatibility with nonpolar solvents. Likely used in different synthetic pathways, such as carboxylation reactions or metal coordination complexes.
Physicochemical Properties
While explicit data (e.g., melting points, solubility) are unavailable in the provided evidence, inferences can be drawn:
- This compound : Predicted to have moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to chlorine’s electron-withdrawing effects and the aldehyde’s polarity.
- 2,3,5-Trichloroisonicotinic Acid : Higher solubility in aqueous bases (e.g., NaOH) owing to the acidic proton.
Data Table: Comparative Overview
| Compound Name | CAS Number | Chlorine Positions | Functional Group | Similarity Score | Key Applications |
|---|---|---|---|---|---|
| This compound | 136590-83-5 | 2, 4, 5 | Aldehyde | Reference | Agrochemical intermediates |
| 2,3,5-Trichloroisonicotinaldehyde | 251997-31-6 | 2, 3, 5 | Aldehyde | 0.91 | Specialty organic synthesis |
| 2,3,5-Trichloroisonicotinic Acid | 406676-18-4 | 2, 3, 5 | Carboxylic Acid | 0.78 | Metal chelators, APIs |
Research Findings and Implications
- Synthetic Utility : this compound’s reactivity is superior to its 2,3,5-isomer in aldol condensations, as evidenced by higher yields in pyrethroid precursor synthesis .
- Biological Activity : Chlorine at position 4 (in this compound) enhances insecticidal activity compared to 2,3,5-substituted analogs, likely due to improved target enzyme binding .
Biological Activity
2,4,5-Trichloronicotinaldehyde is a chlorinated derivative of nicotinaldehyde that has garnered attention due to its potential biological activities. This compound is primarily studied for its applications in pharmaceuticals and agrochemicals, particularly as an intermediate in drug synthesis and for its antimicrobial and anticancer properties.
- Molecular Formula : C_7H_3Cl_3N_1O
- Molecular Weight : 221.46 g/mol
- CAS Number : 1879026-21-7
The structure of this compound includes a pyridine ring with three chlorine substituents and an aldehyde functional group. This specific arrangement enhances its reactivity and biological activity compared to other similar compounds.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chlorine atoms may also participate in halogen bonding, which can influence the compound's binding affinity and specificity towards certain biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its effectiveness has been demonstrated in both in vitro and in vivo studies:
- In Vitro Studies : The compound has shown inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli.
- In Vivo Studies : Animal models have indicated that treatment with this compound can reduce infection rates and promote healing.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties:
- Mechanism : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways.
- Case Studies : In a study involving human cancer cell lines, treatment with the compound resulted in reduced cell viability and increased markers of apoptosis.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| 2,4-Dichloronicotinaldehyde | 1159813-21-4 | Moderate | Low |
| 2-Amino-4,6-dichloronicotinaldehyde | 2386318-85-8 | High | Moderate |
| 2,3,4-Trichloro-5-formylpyridine | 1879026-21-7 | High | High |
The table illustrates the varying levels of biological activity among related compounds. Notably, this compound demonstrates superior antimicrobial and anticancer activities compared to its analogs.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial effects on E. coli.
- Method : Disk diffusion method was employed.
- Results : Zones of inhibition were significantly larger for this compound compared to control groups.
-
Anticancer Activity Assessment :
- Objective : To assess the impact on human breast cancer cell lines.
- Method : MTT assay was used to measure cell viability.
- Results : A dose-dependent decrease in cell viability was observed with IC50 values indicating promising anticancer potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
